1-Amino-3,3-dimethylbutan-2-ol
Overview
Description
1-Amino-3,3-dimethylbutan-2-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3,3-dimethylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of 3,3-dimethyl-2-butanone using ammonia and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,3-dimethyl-2-butanone in the presence of ammonia. This method is preferred due to its efficiency and scalability. The reaction is carried out in a high-pressure reactor, with the catalyst being a transition metal such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3-dimethyl-2-butanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3,3-dimethylbutan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups through reactions with halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,3-Dimethyl-2-butanone.
Reduction: 3,3-Dimethylbutan-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-3,3-dimethylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism by which 1-Amino-3,3-dimethylbutan-2-ol exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, the compound can act as a substrate for enzymes, undergoing enzymatic transformations that are crucial for studying enzyme kinetics and mechanisms. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: This compound has a similar structure but differs in the position of the amino group.
3,3-Dimethylbutan-2-amine: This compound lacks the hydroxyl group present in 1-Amino-3,3-dimethylbutan-2-ol.
3,3-Dimethyl-2-butanone: This compound is the oxidized form of this compound
Uniqueness: this compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-amino-3,3-dimethylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,3)5(8)4-7/h5,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROOIQLVYNCTIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70489-63-3 | |
Record name | 1-amino-3,3-dimethylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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